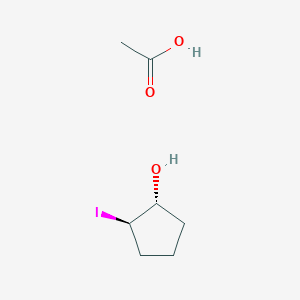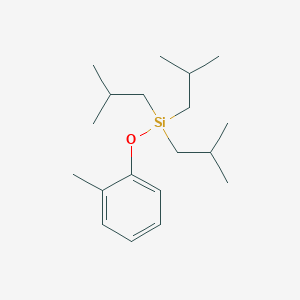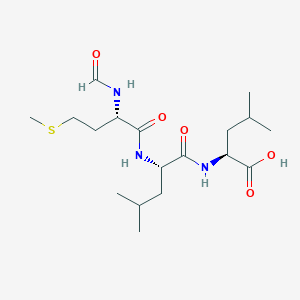
1H-Indazole, 3,3'-azobis[1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3,3’-azobis[1-methyl- is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. For instance, a Cu(OAc)2-catalyzed synthesis employs oxygen as the terminal oxidant to form N–N bonds in DMSO under an O2 atmosphere . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
Industrial Production Methods: Industrial production of indazole derivatives often utilizes metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as Cu(OAc)2 and Ag has been reported to produce good to excellent yields with minimal byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of C–N and N–N bonds.
Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Nitration: Uses nitric acid or nitrating agents.
Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Indazole derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
1H-Benzopyrazole: Shares structural similarities with indazole and exhibits comparable reactivity.
Uniqueness: 1H-Indazole derivatives are unique due to their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, making them effective inhibitors of various enzymes . This property distinguishes them from other similar compounds and enhances their potential therapeutic applications.
Propriétés
Numéro CAS |
60301-25-9 |
|---|---|
Formule moléculaire |
C16H14N6 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
bis(1-methylindazol-3-yl)diazene |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
Clé InChI |
ZKMOUHKGPNKIPY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)








